1,1-dioxothiolane-3-carboxylic acid
Overview
Description
1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C₅H₈O₄S and a molecular weight of 164.18 g/mol . It is known for its unique structure, which includes a tetrahydrothiophene ring with a carboxylic acid group and two oxygen atoms bonded to the sulfur atom, forming a dioxide .
Scientific Research Applications
1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
Safety and Hazards
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization and recrystallization steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
Sulfone Derivatives: Formed through further oxidation.
Sulfide and Sulfoxide Derivatives: Formed through reduction.
Esters and Amides: Formed through nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the tetrahydro and dioxide groups, making it less reactive in certain chemical reactions.
Tetrahydrothiophene-3-carboxylic acid: Similar structure but without the dioxide group, leading to different chemical properties and reactivity.
Thiophene-1,1-dioxide: Contains a similar dioxide group but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
1,1-dioxothiolane-3-carboxylic acid is unique due to its combination of a tetrahydrothiophene ring, a carboxylic acid group, and a dioxide group. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1,1-dioxothiolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRQWTBGINUTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330235 | |
Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-67-5 | |
Record name | tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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